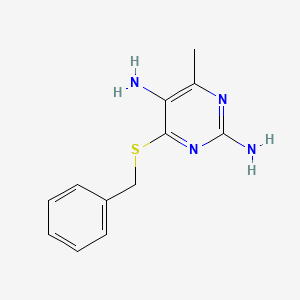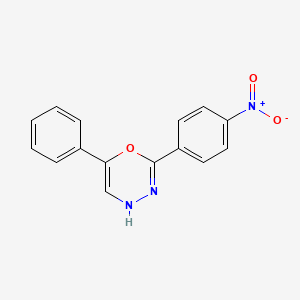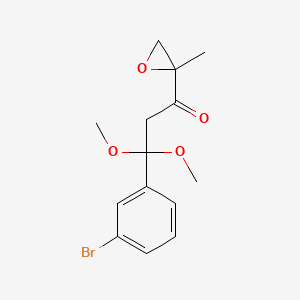
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol is a chemical compound with the molecular formula C7H15Cl3GeO2 . This compound contains 28 atoms, including 15 hydrogen atoms, 7 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . It is known for its unique structure, which includes a trimethylgermyl group and three chlorine atoms attached to the butane backbone.
Méthodes De Préparation
The synthesis of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves several steps. One common method includes the reaction of a suitable butane derivative with trimethylgermyl chloride in the presence of a catalyst. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions .
Analyse Des Réactions Chimiques
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves its interaction with specific molecular targets. The trimethylgermyl group can interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites .
Comparaison Avec Des Composés Similaires
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol can be compared with other similar compounds, such as:
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol: This compound has a trimethylsilyl group instead of a trimethylgermyl group, leading to different chemical properties.
4,4,4-Trichloro-2-(trimethylstannyl)butane-1,3-diol: The presence of a trimethylstannyl group gives this compound unique characteristics compared to the germanium derivative.
Propriétés
Numéro CAS |
88237-41-6 |
|---|---|
Formule moléculaire |
C7H15Cl3GeO2 |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
4,4,4-trichloro-2-trimethylgermylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3GeO2/c1-11(2,3)5(4-12)6(13)7(8,9)10/h5-6,12-13H,4H2,1-3H3 |
Clé InChI |
SSSWVQWDRXHHDG-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


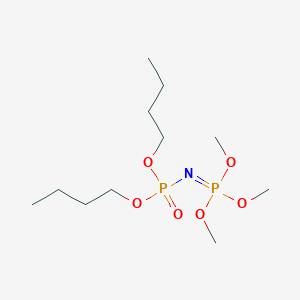
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

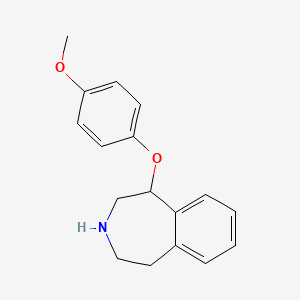

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
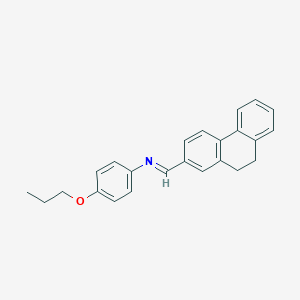
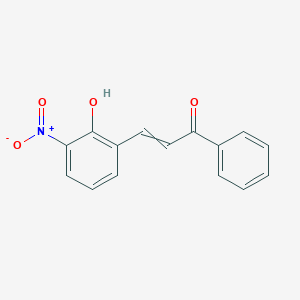
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

